BnO-PEG3-CH2CH2Br
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Overview
Description
The compound BnO-PEG3-CH2CH2Br is a heterobifunctional polyethylene glycol linker containing a benzyl group and a bromide group. Its molecular formula is C15H23BrO4 , and it has a molecular weight of 347.24 g/mol . This compound is commonly used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
BnO-PEG3-CH2CH2Br: can be synthesized through several synthetic routes. One common method involves the reaction of benzyl alcohol with polyethylene glycol and subsequent bromination. The reaction conditions typically include the use of a base such as sodium hydroxide and a brominating agent like phosphorus tribromide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
In industrial production, the synthesis of This compound often involves large-scale reactors and automated systems to maintain consistent quality and efficiency. The process includes rigorous purification steps such as distillation and chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
BnO-PEG3-CH2CH2Br: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophilic reagents such as amines, thiols, and alcohols. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzyl group can be reduced to form toluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
BnO-PEG3-CH2CH2Br: has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: In biological research, is used for the modification of proteins and peptides.
Medicine: The compound is used in the development of pharmaceutical formulations, particularly in the design of targeted drug delivery systems.
Industry: is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BnO-PEG3-CH2CH2Br involves its ability to undergo substitution reactions with various nucleophilesThis reactivity is crucial for its applications in bioconjugation and drug delivery, where the compound can be used to attach therapeutic agents to biomolecules .
Comparison with Similar Compounds
BnO-PEG3-CH2CH2Br: can be compared with other similar compounds such as BnO-PEG2-CH2CH2Br and BnO-PEG4-CH2CH2Br . These compounds differ in the length of the polyethylene glycol chain, which affects their solubility, reactivity, and applicationsThis compound is unique due to its optimal chain length, providing a balance between solubility and reactivity, making it suitable for a wide range of applications .
Similar Compounds
- BnO-PEG2-CH2CH2Br
- BnO-PEG4-CH2CH2Br
- BnO-PEG5-CH2CH2Br
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRJPZRCKWFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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